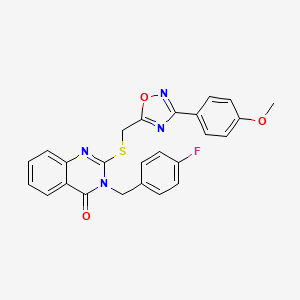

![molecular formula C18H17NO7S B2365259 methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034339-70-1](/img/structure/B2365259.png)

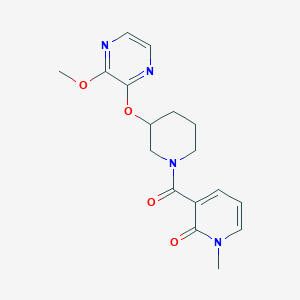

methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

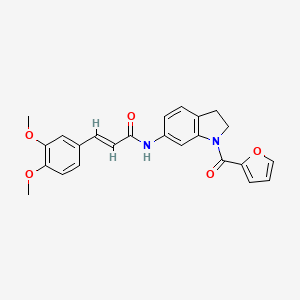

This compound is a sulfamoyl derivative, which means it contains a sulfamoyl group (-SO2NH2). Sulfamoyl derivatives are known for their wide range of biological activities and are used in various therapeutic agents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfamoyl derivatives are generally synthesized by treating secondary amines with sulfuryl fluoride (SO2F2) or sulfuryl chloride fluoride (SO2ClF) .Chemical Reactions Analysis

Sulfamoyl derivatives can participate in various chemical reactions. For example, they can undergo Chan–Lam coupling reactions with arylboronic acids for the synthesis of unsymmetrical N-arylsulfamides .Aplicaciones Científicas De Investigación

Application in Perovskite Solar Cells

This compound, also known as MSTC, has been used to improve the performance and stability of perovskite solar cells . The sulfonyl and carbonyl groups in MSTC coordinate with the FAI precursor through chemical bonds, effectively suppressing inherent defects in the MSTC-FAI based device . This leads to enhanced photovoltaic performance . The power conversion efficiency (PCE) of the PSCs is increased from 19.19% to 22.14%, and the stability is also improved .

Use in Additive Engineering

MSTC, containing sulfonamides and carbonyl groups, is doped into a two-step precursor solution as an effective additive engineering strategy . This method enhances the performance of devices .

Synthesis of N-sulfamoyl Imines

The compound has been used in the synthesis of N-sulfamoyl imines . This method affords the N-sulfamoyl imines in short reaction times and high yields .

Copper-Catalyzed Coupling Reactions

MSTC has been used in copper-catalyzed coupling reactions with various boronic acids . Most of the boronic acids that were applied in the optimal conditions produced the desired products with good to excellent yields .

Propiedades

IUPAC Name |

methyl 3-[[5-(furan-2-yl)furan-2-yl]methylsulfamoyl]-4-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S/c1-23-16-7-5-12(18(20)24-2)10-17(16)27(21,22)19-11-13-6-8-15(26-13)14-4-3-9-25-14/h3-10,19H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBWHQPLAKPDRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2365177.png)

![1-(3-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2365181.png)

![2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile](/img/structure/B2365192.png)

![2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2365199.png)